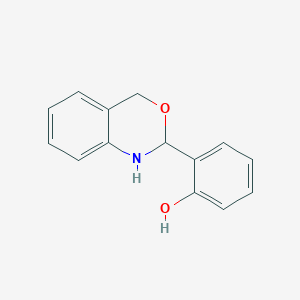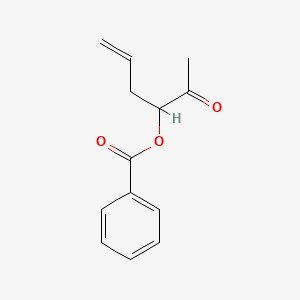![molecular formula C13H10O3S B14354857 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione CAS No. 90396-07-9](/img/structure/B14354857.png)
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthothiopyrans, which are characterized by a fused ring system containing sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. The process may also involve continuous flow reactors to enhance reaction rates and product consistency.
化学反応の分析
Types of Reactions: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
作用機序
The mechanism by which 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
類似化合物との比較
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring system but differ in the heteroatoms present.
Benzothiadiazine-1,1-dioxide: This compound has a similar sulfur-containing ring but with different functional groups and properties.
Uniqueness: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structural feature imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
90396-07-9 |
|---|---|
分子式 |
C13H10O3S |
分子量 |
246.28 g/mol |
IUPAC名 |
4,4-dioxo-2,3-dihydrobenzo[f]thiochromen-1-one |
InChI |
InChI=1S/C13H10O3S/c14-11-7-8-17(15,16)12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2 |
InChIキー |
FUVPSESXICVCQD-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)C2=C(C1=O)C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)


![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)



![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)




![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
